1-Nonanol, tBDMS
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Overview
Description
Silyl ethers are commonly used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions . The tert-Butyldimethylsilyl (TBDMS) group is particularly valued for its resistance to hydrolysis and its ability to protect hydroxyl groups during various chemical reactions .
Preparation Methods
The synthesis of 1-Nonanol, tert-Butyldimethylsilyl ether typically involves the reaction of 1-Nonanol with tert-Butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C . The use of imidazole as a catalyst significantly accelerates the reaction, leading to high yields of the desired silyl ether .
Chemical Reactions Analysis
1-Nonanol, tert-Butyldimethylsilyl ether undergoes various chemical reactions, including:
Substitution: The silyl ether group can be substituted by nucleophiles like fluoride ions, leading to the formation of the corresponding alcohol.
Common reagents and conditions used in these reactions include tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for deprotection, and various oxidizing and reducing agents for functional group transformations . The major products formed from these reactions are typically alcohols, carbonyl compounds, and other functionalized derivatives .
Scientific Research Applications
1-Nonanol, tert-Butyldimethylsilyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Nonanol, tert-Butyldimethylsilyl ether exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions . This protection is particularly useful in multi-step organic syntheses where selective deprotection is required .
Comparison with Similar Compounds
1-Nonanol, tert-Butyldimethylsilyl ether can be compared with other silyl ethers such as:
tert-Butyldiphenylsilyl ether (TBDPS): Offers increased resistance to acidic hydrolysis and is more selective for primary hydroxyl groups.
Trimethylsilyl ether (TMS): Less stable than TBDMS and more susceptible to hydrolysis.
Triisopropylsilyl ether (TIPS): Provides greater steric hindrance and stability compared to TBDMS.
The uniqueness of 1-Nonanol, tert-Butyldimethylsilyl ether lies in its balance of stability and ease of removal, making it a versatile protecting group in organic synthesis .
Properties
CAS No. |
71733-81-8 |
---|---|
Molecular Formula |
C15H34OSi |
Molecular Weight |
258.51 g/mol |
IUPAC Name |
tert-butyl-dimethyl-nonoxysilane |
InChI |
InChI=1S/C15H34OSi/c1-7-8-9-10-11-12-13-14-16-17(5,6)15(2,3)4/h7-14H2,1-6H3 |
InChI Key |
HEIZMMGMWPKPPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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